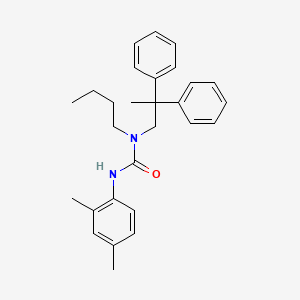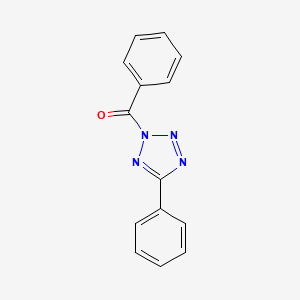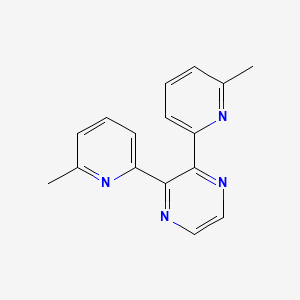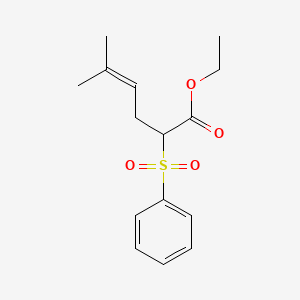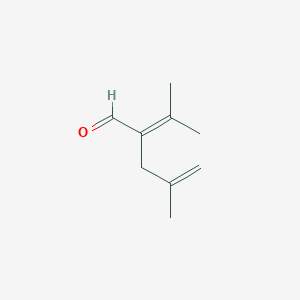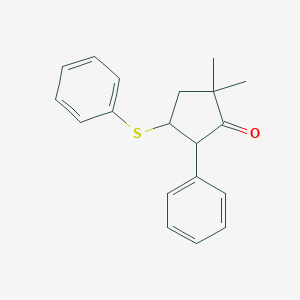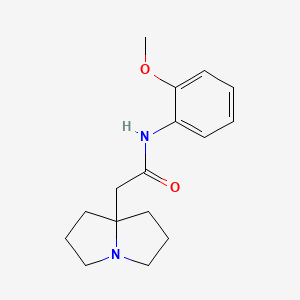
N-(2-Methoxyphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a methoxyphenyl group and a tetrahydropyrrolizinyl moiety, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide typically involves the following steps:
Formation of the Tetrahydropyrrolizinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step usually involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the tetrahydropyrrolizinyl intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Phenolic derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible pharmaceutical applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Methoxyphenyl)acetamide: Lacks the tetrahydropyrrolizinyl moiety.
2-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide: Lacks the methoxyphenyl group.
Uniqueness
N-(2-Methoxyphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide is unique due to the combination of its methoxyphenyl and tetrahydropyrrolizinyl groups, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88069-61-8 |
|---|---|
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H22N2O2/c1-20-14-7-3-2-6-13(14)17-15(19)12-16-8-4-10-18(16)11-5-9-16/h2-3,6-7H,4-5,8-12H2,1H3,(H,17,19) |
InChI-Schlüssel |
MPYGCPGYHSZVFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)CC23CCCN2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
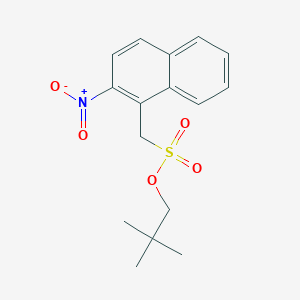
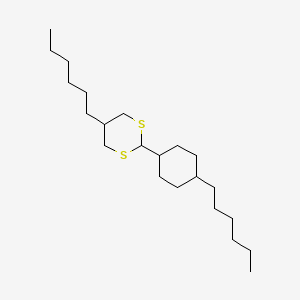
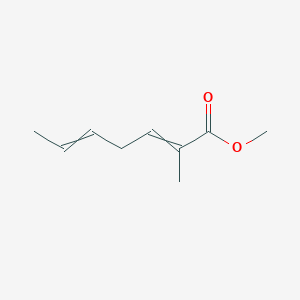

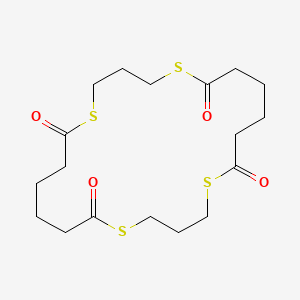
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
